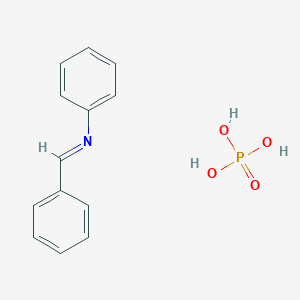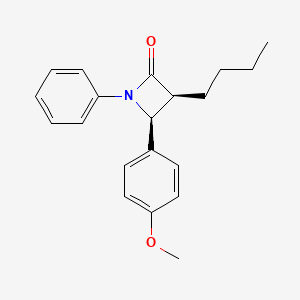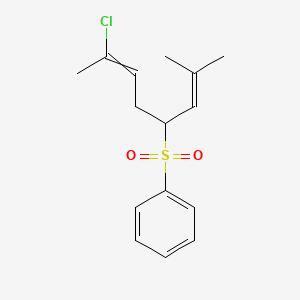
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group, a chlorine atom, and a diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group. This reaction is typically carried out at low temperatures to control the exothermic nature of the process . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert sodium benzenesulfonate into benzenesulfonyl chloride, which can then be further reacted to introduce the diene and chlorine substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group acts as a directing group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diene system.
Addition Reactions: The diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
科学的研究の応用
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene has several scientific research applications:
作用機序
The mechanism of action of (7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The sulfonyl group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The diene system allows for cycloaddition reactions, which can form new cyclic structures .
類似化合物との比較
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the diene system and chlorine substituent.
Methoxybenzene (Anisole): Contains a methoxy group instead of a sulfonyl group, leading to different reactivity patterns.
Chlorobenzene: Contains a chlorine substituent but lacks the sulfonyl group and diene system.
Uniqueness
(7-Chloro-2-methylocta-2,6-diene-4-sulfonyl)benzene is unique due to the combination of its sulfonyl group, chlorine atom, and diene system.
特性
CAS番号 |
62692-34-6 |
|---|---|
分子式 |
C15H19ClO2S |
分子量 |
298.8 g/mol |
IUPAC名 |
(7-chloro-2-methylocta-2,6-dien-4-yl)sulfonylbenzene |
InChI |
InChI=1S/C15H19ClO2S/c1-12(2)11-15(10-9-13(3)16)19(17,18)14-7-5-4-6-8-14/h4-9,11,15H,10H2,1-3H3 |
InChIキー |
UOQJMALUCOBKGU-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



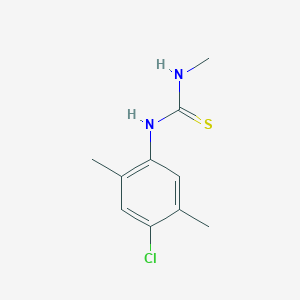
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
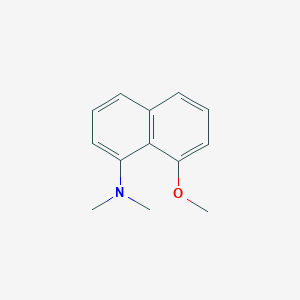
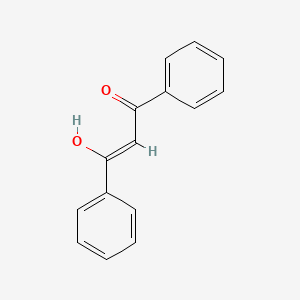
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
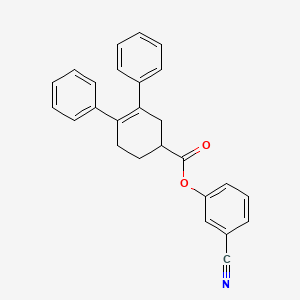
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
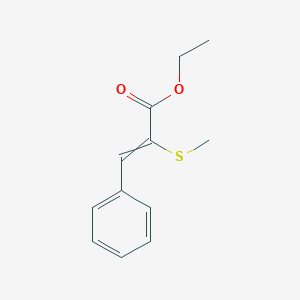
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
